molecular formula C18H13BrO3 B325434 2-Naphthyl 3-bromo-4-methoxybenzoate

2-Naphthyl 3-bromo-4-methoxybenzoate

Cat. No.: B325434
M. Wt: 357.2 g/mol
InChI Key: ZLPXENSCSHUPFT-UHFFFAOYSA-N
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Description

2-Naphthyl 3-bromo-4-methoxybenzoate is a brominated aromatic ester featuring a naphthyl group at the 2-position and substituents (bromo and methoxy) at the 3- and 4-positions of the benzoate ring. This compound is of interest in medicinal chemistry due to its structural complexity, which enables diverse interactions with biological targets.

Properties

Molecular Formula

C18H13BrO3

Molecular Weight

357.2 g/mol

IUPAC Name

naphthalen-2-yl 3-bromo-4-methoxybenzoate

InChI

InChI=1S/C18H13BrO3/c1-21-17-9-7-14(11-16(17)19)18(20)22-15-8-6-12-4-2-3-5-13(12)10-15/h2-11H,1H3

InChI Key

ZLPXENSCSHUPFT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent Effects on Receptor Affinity and Selectivity

Evidence from hydantoin-derived naphthylpiperazine compounds highlights the critical role of aromatic topology in receptor binding. For instance:

  • 1-Naphthyl vs. 2-Naphthyl Substitution : Compounds with 2-naphthyl groups (e.g., compound 14 ) exhibited 4-fold higher 5-HT7R affinity (Ki = 0.8 nM) compared to 1-naphthyl analogs (compound 11 , Ki = 3.2 nM). Molecular docking revealed that the 2-naphthyl group optimally occupies a hydrophobic pocket formed by ECL2 and TM helices, stabilizing interactions with Arg7.36 .
  • Aromatic vs. Aliphatic Substituents : Replacement of the naphthyl group with a methyl group (compound 15 ) reduced 5-HT7R affinity by 189-fold, underscoring the necessity of aromatic π-π interactions for receptor engagement .
Table 1: Receptor Affinity and Selectivity of Selected Analogs
Compound Substituent 5-HT7R Ki (nM) 5-HT7/5-HT1A Selectivity
2-Naphthyl Derivative (14) 2-Naphthyl 0.8 120:1
1-Naphthyl Derivative (11) 1-Naphthyl 3.2 85:1
Methyl Derivative (15) Methyl 151.0 10:1

Impact on Metabolic Stability

The size and orientation of aromatic rings influence metabolic stability. For example, lead compound 2 (with two phenyl rings) demonstrated lower metabolic clearance compared to naphthyl derivatives, likely due to reduced steric hindrance and cytochrome P450 interactions. However, naphthyl derivatives retained superior 5-HT7R selectivity over D2R and 5-HT1AR, balancing activity and stability .

Electronic and Spectroscopic Properties

Comparative studies on 2-Naphthyl Acrylate (2-NA) using DFT calculations (B3LYP/6-311++G(d,p)) revealed a HOMO-LUMO gap of 4.8 eV, indicative of moderate reactivity.

Table 2: Computational Parameters of Naphthyl Esters
Compound Dipole Moment (Debye) HOMO-LUMO Gap (eV)
2-Naphthyl Acrylate 1.42 4.8
2-Naphthyl 3-Bromo-4-Methoxybenzoate* ~1.6 (estimated) ~4.2 (estimated)

*Estimated based on substituent effects.

Key Research Findings and Implications

  • Structural Optimization : The 2-naphthyl group enhances receptor binding through hydrophobic and π-π interactions, while bromine improves selectivity via halogen bonding .
  • Selectivity Trade-offs : Naphthyl derivatives exhibit slightly lower 5-HT7/D2 selectivity than first-generation leads, suggesting a need for further optimization .
  • Application Diversity : Unlike hydantoin-based 5-HT7R ligands, 2-naphthyl benzyl sulfoxide derivatives (e.g., radioprotective agents) demonstrate the versatility of naphthyl esters in targeting distinct biological pathways .

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